Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Overview
Description
Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a complex organic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, two phenyl groups, and a thioxo group attached to a tetrahydropyridine ring. Its molecular formula is C21H18N2O2S, and it has a molecular weight of 362.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with benzaldehyde derivatives in the presence of a base, followed by cyclization and thionation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may use continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The cyano and thioxo groups can form strong interactions with enzymes or receptors, modulating their activity. The phenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-cyano-2,4-diphenyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Ethyl 5-cyano-2,4-diphenyl-6-hydroxy-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Uniqueness
Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to its oxo and hydroxy analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 3-cyano-4,6-diphenyl-2-sulfanylidene-3,4-dihydro-1H-pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-2-25-21(24)18-17(14-9-5-3-6-10-14)16(13-22)20(26)23-19(18)15-11-7-4-8-12-15/h3-12,16-17H,2H2,1H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWSRGFTFGHOTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)C(C1C2=CC=CC=C2)C#N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377087 | |
Record name | Ethyl 5-cyano-2,4-diphenyl-6-sulfanylidene-1,4,5,6-tetrahydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105199-50-6 | |
Record name | Ethyl 5-cyano-2,4-diphenyl-6-sulfanylidene-1,4,5,6-tetrahydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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